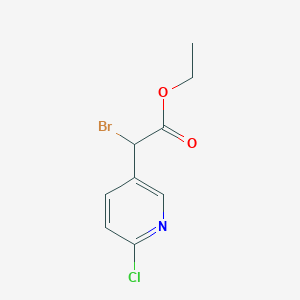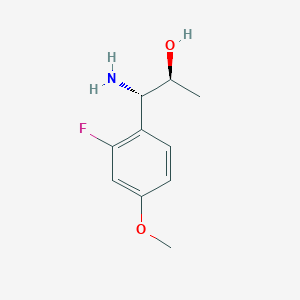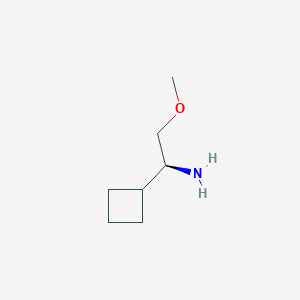
(1S)-1-Cyclobutyl-2-methoxyethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Cyclobutyl-2-methoxyethylamine is an organic compound characterized by a cyclobutyl group attached to a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclobutyl-2-methoxyethylamine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Common methods include batch and continuous flow processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or amines.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
(1S)-1-Cyclobutyl-2-methoxyethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-Cyclobutyl-2-methoxyethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
(1R)-1-Cyclobutyl-2-methoxyethylamine: A stereoisomer with different spatial arrangement.
Cyclobutylamine: Lacks the methoxy group, leading to different chemical properties.
Methoxyethylamine: Lacks the cyclobutyl group, affecting its reactivity and applications.
Uniqueness: (1S)-1-Cyclobutyl-2-methoxyethylamine is unique due to the combination of the cyclobutyl and methoxyethylamine moieties, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1S)-1-cyclobutyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-9-5-7(8)6-3-2-4-6/h6-7H,2-5,8H2,1H3/t7-/m1/s1 |
InChI Key |
FZJVEKSALZWTRM-SSDOTTSWSA-N |
Isomeric SMILES |
COC[C@H](C1CCC1)N |
Canonical SMILES |
COCC(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


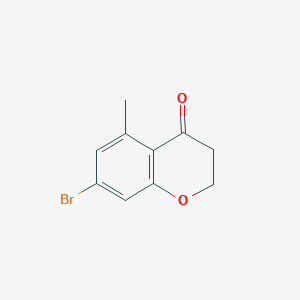

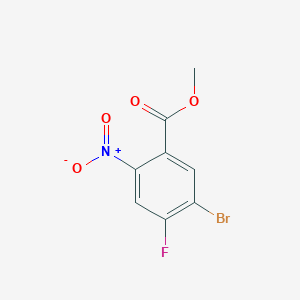
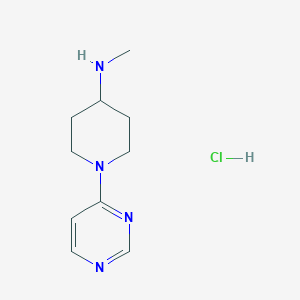
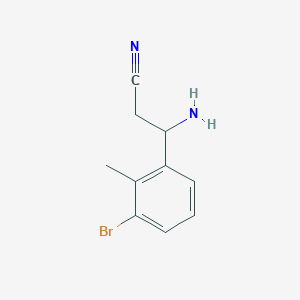


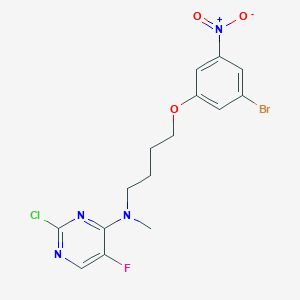
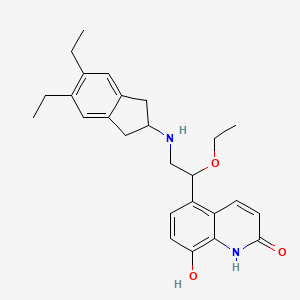

![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
